Methylbenzene-d5 chemical structure and isotopic labeling
Methylbenzene-d5 chemical structure and isotopic labeling
Title: Methylbenzene-d5 (
Abstract
Methylbenzene-d5 (Toluene-d5, CAS 1603-98-1) represents a critical isotopic tool in the structural elucidation and pharmacokinetic profiling of aromatic small molecules. Unlike its per-deuterated analog (Toluene-d8), Methylbenzene-d5 features selective deuteration of the aromatic ring (
Chemical Identity & Structural Properties
Methylbenzene-d5 is defined by the substitution of all five aromatic protons with deuterium, leaving the methyl group intact. This asymmetry is crucial for NMR spectroscopy and mechanistic toxicology.
Physicochemical Specifications
| Property | Methylbenzene-d5 ( | Native Toluene ( | Impact of Deuteration |
| CAS Number | 1603-98-1 | 108-88-3 | Unique identifier |
| Molecular Weight | 97.17 g/mol | 92.14 g/mol | +5.03 Da (Mass Shift +5) |
| Formula | Isotopic enrichment >98% | ||
| Density (20°C) | ~0.91 g/mL | 0.867 g/mL | Increased mass/volume ratio |
| Boiling Point | 110.6 °C | 110.6 °C | Negligible change (Inverse isotope effect possible) |
| Dipole Moment | 0.36 D | 0.36 D | C-D bond is slightly shorter/less polarizable |
Isotopic Purity Verification
-
Proton NMR (
-NMR): The spectrum of high-purity Methylbenzene-d5 exhibits a singlet at 2.34 ppm (methyl group) with no signals in the aromatic region ( 7.1–7.3 ppm). Residual aromatic signals indicate incomplete enrichment. -
Carbon NMR (
-NMR): The aromatic carbons appear as triplets (spin-spin coupling with deuterium, Hz) with reduced intensity due to the lack of Nuclear Overhauser Effect (NOE) and splitting.
Synthesis & Manufacturing Methodologies
The industrial synthesis of Methylbenzene-d5 predominantly utilizes Catalytic Hydrogen-Deuterium (H/D) Exchange . This method is preferred over de novo synthesis (e.g., Grignard reactions) due to atom economy and scalability.
Mechanism: Heterogeneous Catalytic Exchange
The process involves the activation of aromatic C-H bonds by a transition metal catalyst (Pt/C or Pd/C) in the presence of Deuterium Oxide (
-
Reagents: Toluene (Precursor),
(Solvent/D-source), Pt/C (5% Catalyst). -
Conditions: High temperature (180–200°C) and pressure (autoclave) are required to overcome the activation energy of aromatic C-H insertion.
-
Selectivity: The thermodynamic stability of the benzylic C-H bonds prevents exchange at the methyl position under these specific conditions, yielding exclusive ring deuteration.
Synthesis Workflow Visualization
Figure 1: Industrial workflow for the synthesis of Methylbenzene-d5 via catalytic H/D exchange.
Applications in Drug Development & Metabolism
Methylbenzene-d5 is not merely a solvent; it is a precision probe for Deuterium Kinetic Isotope Effects (DKIE) and Metabolic Flux Analysis .
Probing Metabolic Pathways (Ring vs. Methyl Oxidation)
Toluene metabolism follows two distinct pathways:
-
Benzylic Oxidation (Major): CYP450-mediated oxidation of the methyl group to Benzyl Alcohol.
-
Ring Hydroxylation (Minor): Formation of o-, m-, and p-Cresols via arene oxide intermediates.
Using Methylbenzene-d5 allows researchers to isolate the kinetics of these pathways.
-
Primary DKIE: If ring hydroxylation is the rate-determining step (RDS), the reaction rate (
) will decrease significantly (kH/kD > 2) for Methylbenzene-d5. -
Metabolic Switching: Deuterating the ring makes aromatic oxidation harder (C-D bond is stronger than C-H). This can force the metabolic flux entirely toward the benzylic oxidation pathway, simplifying metabolite identification.
Metabolic Pathway Diagram
Figure 2: Metabolic fate of Methylbenzene-d5. Note the potential for 'Metabolic Switching' where the deuterated ring inhibits Cresol formation.
Stable Isotope Dilution (SIL) Mass Spectrometry
Methylbenzene-d5 serves as an ideal Internal Standard (IS) for quantifying toluene exposure in biological matrices (blood/urine).
-
Mass Shift: The +5 Da shift (
92 97) avoids interference from naturally occurring isotopes ( ). -
Co-Elution: Being chemically identical, it co-elutes with the analyte in GC/LC, correcting for matrix effects and ionization suppression in real-time.
Experimental Protocol: SIL-GC-MS Quantification
Objective: Quantify trace toluene in plasma using Methylbenzene-d5 as an internal standard.
Materials:
-
Analyte: Plasma sample.
-
Internal Standard: Methylbenzene-d5 (10 µg/mL in Methanol).
-
Extraction Solvent: Hexane or Headspace vial.
Step-by-Step Methodology:
-
Sample Preparation: Aliquot 200 µL of plasma into a headspace vial.
-
Spiking: Add 10 µL of Methylbenzene-d5 working solution. Cap immediately to prevent volatilization.
-
Equilibration: Incubate at 60°C for 20 minutes to reach liquid-vapor equilibrium.
-
GC-MS Analysis:
-
Inject 1 mL of headspace gas.
-
Column: DB-624 or equivalent (volatile organic compounds).
-
SIM Mode (Selected Ion Monitoring):
-
Target (Toluene): Monitor
91 (Tropylium ion, ). -
IS (Toluene-d5): Monitor
96 ( ).
-
-
-
Calculation: Plot Area Ratio (
) vs. Concentration. The deuterated standard corrects for variations in headspace partitioning.
Handling & Safety
-
Volatility: Methylbenzene-d5 is highly volatile.[1] Store in septum-sealed vials at 4°C.
-
Hygroscopicity: Deuterated compounds can undergo H/D back-exchange if exposed to atmospheric moisture over long periods (though C-D on rings is relatively stable compared to labile protons like -OH).
-
Toxicity: Handle with the same precautions as native toluene (neurotoxin, skin irritant). Use in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11815823, Methylbenzene-d5. Retrieved from [Link]
-
Ling, K. H., & Hanzlik, R. P. (1989). Deuterium isotope effects on toluene metabolism.[2] Product release as a rate-limiting step in cytochrome P-450 catalysis.[2] Biochemical and Biophysical Research Communications.[2] Retrieved from [Link]
- Vertex Pharmaceuticals (2010).Method for producing compound having deuterated aromatic ring. US Patent Application US20100331540A1.
-
Simmons, E. M., & Hartwig, J. F. (2012). Catalytic Functionalization of C-H Bonds and Deuterium Kinetic Isotope Effects. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
- 1. Application of physiologically-based pharmacokinetic modeled toluene blood concentration in the assessment of short term exposure limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects on toluene metabolism. Product release as a rate-limiting step in cytochrome P-450 catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
